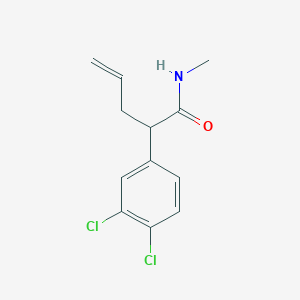

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, also known as DCPMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the class of compounds known as arylalkyl amides and has recently been the subject of much research due to its potential for use in various medical and scientific applications.

Applications De Recherche Scientifique

Antipathogenic Activity

Research shows that derivatives of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide exhibit significant antipathogenic activities, particularly against bacterial strains known for their ability to grow in biofilms, like Pseudomonas aeruginosa and Staphylococcus aureus. These derivatives demonstrate potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antibacterial Efficacy

Studies have found that 3,4-Dichlorocinnamanilides, a series including 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, show a broader spectrum of action and higher antibacterial efficacy compared to their counterparts. These compounds were effective against various bacteria, including strains of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating potential in antibiotic development (Strharsky et al., 2022).

Anticonvulsant Properties

Enaminones, including derivatives of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, have been reported for their anticonvulsant activities. Some of these compounds have shown promising results in animal tests, comparing favorably to established anticonvulsant drugs like phenytoin and carbamazepine (Eddington et al., 2000).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide. This includes studies on crystal structures, spectroscopic properties, and hydrogen bonding in related anticonvulsant enaminones (Kubicki, Bassyouni, & Codding, 2000).

Chemical Reactions and Synthesis Techniques

Various studies have been done on the chemical reactions and synthesis techniques involving 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide and its derivatives. This includes exploring photochemical reactions, Vilsmeier formylation, and synthesis of tritium-labelled compounds for drug metabolism studies (Hayes & Meth–Cohn, 1979).

Applications in Polymer Science

Research also indicates applications in polymer science, where derivatives of 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide have been used in the synthesis and study of polymers. This includes the synthesis of chiral polyamides and polyimides, which have applications in various industrial processes (Yang & Lin, 1995).

Mécanisme D'action

Target of Action

The compound 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide, also known as 2-(3,4-Dichlorophenyl)pent-4-enoic acid N-methylamide, primarily targets the κ-opioid receptor . The κ-opioid receptor is a key member of the opioid neuromodulatory system and plays a significant role in pain perception, stress response, and mood control .

Mode of Action

This compound acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor . It binds to the κ-opioid receptor, leading to a series of downstream effects. The interaction with its targets results in changes at the cellular level, affecting the normal functioning of the cell .

Biochemical Pathways

The compound’s action affects several biochemical pathways. One of the key pathways is the opioid signaling pathway . When the compound binds to the κ-opioid receptor, it inhibits the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission and results in various downstream effects.

Pharmacokinetics

It is likely that it follows a similar metabolic fate as related compounds, primarily through hydrolysis of the ester bond

Result of Action

The binding of the compound to the κ-opioid receptor and the subsequent increase in neurotransmitter concentration lead to various molecular and cellular effects. These effects include changes in cell signaling, alterations in gene expression, and modulation of neuronal activity . The exact molecular and cellular effects of this compound’s action are still under investigation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and its ability to bind to its target receptor . Additionally, factors such as pH, temperature, and the presence of certain enzymes can influence the compound’s action and efficacy .

Propriétés

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methylpent-4-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c1-3-4-9(12(16)15-2)8-5-6-10(13)11(14)7-8/h3,5-7,9H,1,4H2,2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJORIZBUVWAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC=C)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640994 |

Source

|

| Record name | 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206997-68-4 |

Source

|

| Record name | 2-(3,4-Dichlorophenyl)-N-methylpent-4-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.